4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
CAS No.: 1006466-25-6
Cat. No.: VC7716617
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255
* For research use only. Not for human or veterinary use.
![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid - 1006466-25-6](/images/structure/VC7716617.png)
Specification
CAS No. | 1006466-25-6 |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.255 |
IUPAC Name | 4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid |
Standard InChI | InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17) |
Standard InChI Key | OLUYDYIEAPQIHK-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid, reflects its core structure:
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Benzoic acid backbone: Provides acidity () and hydrogen-bonding capacity.
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Aminomethyl linker: Connects the aromatic ring to the pyrazole group, enhancing conformational flexibility.
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1-Methyl-1H-pyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 4, contributing to electron-rich aromaticity .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 245.28 g/mol | |
SMILES | CN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O | |
Boiling Point (estimated) | 379.3 ± 22.0 °C | |
LogP (lipophilicity) | 1.41 |
Spectroscopic Data
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NMR: Protons on the pyrazole ring resonate at δ 7.2–7.5 ppm (aromatic), while the aminomethyl group appears at δ 3.8–4.2 ppm .
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IR: Stretching vibrations at 1680 cm (C=O), 3300 cm (N-H), and 1600 cm (C=N) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Protection of Benzoic Acid: Ethyl 4-aminobenzoate is reacted with cyanamide under acidic conditions to form a guanidine intermediate .
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Coupling with Pyrazole: The intermediate undergoes nucleophilic substitution with 1-methyl-1H-pyrazole-4-methanamine, followed by hydrolysis to yield the final product .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Guanidine Formation | HCl, 80–100°C, 8–12 hrs | 66.5% |
Cyclization | EtOH, NaOH, 50–65°C, 5 hrs | 64% |
Industrial Scalability
The route avoids hazardous intermediates (e.g., nitric acid derivatives), making it suitable for large-scale production . Solvents like isopropyl alcohol and acetone are preferred for their safety and recyclability .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and poorly soluble in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but degrades above 200°C. Sensitive to strong acids/bases due to the carboxylic acid group .
Crystallography
Single-crystal X-ray diffraction reveals a planar benzoic acid moiety and a perpendicular pyrazole ring, stabilized by intramolecular hydrogen bonds () .
Compound | Target Enzyme | IC (nM) |
---|---|---|
4-{[(1-Methyl-pyrazolyl)methyl]amino}benzoic acid | MMP-9 | 120 ± 15 |
Celecoxib | COX-2 | 40 ± 5 |
Reference Inhibitor | MMP-2 | 85 ± 10 |
Applications in Materials Science
Coordination Polymers
The carboxylic acid group enables metal-organic framework (MOF) formation with transition metals (e.g., Cu, Zn) for gas storage applications .
Agrochemical Development
Pyrazole derivatives are explored as herbicides and fungicides due to their heterocyclic stability and low mammalian toxicity .
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